molecular formula C12H11NO4 B8306337 7,8-Dimethoxyquinoline-2-carboxylic acid

7,8-Dimethoxyquinoline-2-carboxylic acid

Cat. No.: B8306337
M. Wt: 233.22 g/mol
InChI Key: MNEWBVKEHVMQAO-UHFFFAOYSA-N
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Description

7,8-Dimethoxyquinoline-2-carboxylic acid is a quinoline derivative featuring methoxy (-OCH₃) groups at positions 7 and 8 and a carboxylic acid (-COOH) moiety at position 2. The methoxy substituents are electron-donating, influencing the compound's electronic distribution, solubility, and reactivity. Quinoline derivatives are widely studied for their pharmacological, agrochemical, and coordination chemistry applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

7,8-dimethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-9-6-4-7-3-5-8(12(14)15)13-10(7)11(9)17-2/h3-6H,1-2H3,(H,14,15)

InChI Key

MNEWBVKEHVMQAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=N2)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, physicochemical properties, and applications of 7,8-dimethoxyquinoline-2-carboxylic acid and its analogs:

Compound Substituents Key Properties Applications
7,8-Dimethoxyquinoline-2-carboxylic acid 7-OCH₃, 8-OCH₃, 2-COOH Moderate solubility in polar solvents; electron-rich aromatic system. Organic synthesis intermediates; potential antimicrobial agents.
4,8-Dimethoxyquinoline-2-carboxylic acid 4-OCH₃, 8-OCH₃, 2-COOH Altered electronic effects due to methoxy at C4; reduced steric hindrance. Not well-documented; structural analog for SAR studies .
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7-OCH₃, 8-OCH₃, 3-COOEt, 2-oxo Lipophilic due to ester group; oxo group enhances hydrogen bonding. Precursor for drug synthesis; improved membrane permeability .
8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid 8-OH, 4-OCH₃, 2-COOH Strong metal chelation via C8-OH; higher acidity (pKa ~9.37). Analytical chemistry (metal ion detection); antimicrobial coatings .
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) 3-Cl, 7-Cl, 8-COOH Electron-withdrawing Cl groups increase acidity; stable crystalline structure. Herbicide (rice paddies); inhibits auxin signaling .
8-Hydroxyquinoline-2-carboxylic acid 8-OH, 2-COOH Strong chelator for Fe³⁺, Cu²⁺; broad-spectrum antimicrobial activity. Metal scavenging; topical antiseptics; antifungal agents .

Physicochemical and Spectral Comparisons

  • Melting Points: 7,8-Dimethoxyquinoline-2-carboxylic acid derivatives (e.g., ethyl ester) exhibit high melting points (>250°C), indicative of strong intermolecular interactions . Quinclorac (3,7-dichloro analog) decomposes at 325–326°C, reflecting its crystalline stability via π-π stacking and hydrogen bonding .
  • Acidity: Methoxy groups reduce acidity compared to hydroxy-substituted analogs. For example, 8-hydroxy-4-methoxy-2-quinolinecarboxylic acid (pKa ~9.37) is more acidic than 7,8-dimethoxy derivatives due to the ionizable hydroxyl group .
  • Spectral Data :

    • ¹H-NMR : Methoxy protons in 7,8-dimethoxy derivatives resonate at δ3.8–4.0 ppm, while hydroxy protons (e.g., 8-hydroxy analogs) appear as broad singlets near δ9–10 ppm .
    • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, whereas ester C=O groups absorb at ~1650 cm⁻¹ .

Key Research Findings

  • Metal Chelation: Hydroxyquinoline derivatives (e.g., 8-hydroxy-2-carboxylic acid) form stable complexes with transition metals (log K ~10–12 for Cu²⁺), whereas methoxy-substituted analogs show negligible binding .
  • Herbicidal Activity : Quinclorac’s efficacy stems from chlorine-induced electron withdrawal, which enhances root uptake and disrupts plant growth .
  • Thermal Stability : Methoxy groups improve thermal stability compared to hydroxy analogs, making 7,8-dimethoxy derivatives suitable for high-temperature reactions .

Q & A

Q. What are the common synthetic routes for 7,8-Dimethoxyquinoline-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A prominent method includes the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using thiourea and anhydrous potassium carbonate in ethanol . Alternative approaches leverage coupling reactions with reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to introduce functional groups, as seen in related quinoline derivatives . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for achieving yields >70%.

Q. How is the structural integrity of 7,8-Dimethoxyquinoline-2-carboxylic acid validated experimentally?

Characterization relies on spectroscopic techniques:

  • NMR : Distinct signals for methoxy groups (δ ~3.8–4.0 ppm) and carboxylic acid protons (broad signal at δ ~12–13 ppm) confirm substitution patterns .
  • HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 248.2) validate synthesis success .
  • X-ray crystallography : Resolves spatial arrangements of the quinoline core and substituents, though crystal growth may require slow evaporation in polar aprotic solvents .

Q. What are the primary applications of 7,8-Dimethoxyquinoline-2-carboxylic acid in medicinal chemistry?

The compound serves as a precursor for hybrid molecules with potential analgesic and antimicrobial activities. For example, coupling with fluoroquinolones enhances bioactivity by modifying bacterial DNA gyrase inhibition . Its carboxylic acid group enables conjugation with nanoparticles for targeted drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 7,8-Dimethoxyquinoline-2-carboxylic acid derivatives?

Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to establish IC50 consistency .
  • Use molecular docking simulations to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
  • Perform structure-activity relationship (SAR) analyses by synthesizing analogs with modified methoxy or carboxyl groups .

Q. What strategies optimize the yield of 7,8-Dimethoxyquinoline-2-carboxylic acid in multi-step syntheses?

Key methodologies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency in carboxylation steps .
  • Solvent selection : Ethanol or DMF enhances intermediate solubility, reducing side-product formation .
  • Purification protocols : Gradient elution in reverse-phase HPLC isolates the target compound from byproducts like 8-methoxyquinoline-2-carboxylic acid .

Q. How do structural analogs of 7,8-Dimethoxyquinoline-2-carboxylic acid differ in reactivity and bioactivity?

Comparative studies highlight:

CompoundKey FeaturesUnique Properties
5,8-Dichloroquinoline-2-carboxylic acidChlorine substituentsEnhanced antimicrobial potency due to halogen electronegativity
8-Methyl-quinoline-2,3-dicarboxylic acidDual carboxyl groupsBroader pH-dependent solubility for formulation
6-Fluoro-8-nitroquinoline-2-carboxylic acidNitro and fluorine groupsImproved pharmacokinetics in in vivo models

Methodological Guidance

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon and koff) between the compound and proteins like albumin .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • In vitro enzyme inhibition assays : Use fluorogenic substrates to monitor inhibition of COX-2 or acetylcholinesterase .

Q. How can computational tools enhance the study of 7,8-Dimethoxyquinoline-2-carboxylic acid?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
  • Molecular Dynamics (MD) Simulations : Models interactions with lipid bilayers for permeability studies .
  • QSAR Models : Correlates substituent electronegativity with antimicrobial activity using datasets from analogs .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for this compound?

Factors include:

  • Cell line specificity : Variability in membrane transporters (e.g., ABC efflux pumps) affects intracellular accumulation .
  • Assay interference : The compound’s autofluorescence may distort results in fluorometric viability assays . Mitigation: Validate findings using orthogonal assays (e.g., ATP-based luminescence) and include negative controls with structurally similar inert compounds.

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